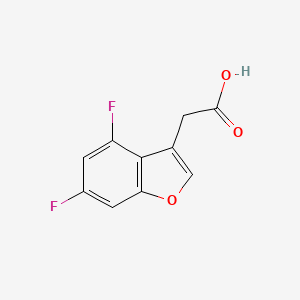2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid
CAS No.: 1538014-60-6
Cat. No.: VC17746123
Molecular Formula: C10H6F2O3
Molecular Weight: 212.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1538014-60-6 |
|---|---|
| Molecular Formula | C10H6F2O3 |
| Molecular Weight | 212.15 g/mol |
| IUPAC Name | 2-(4,6-difluoro-1-benzofuran-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H6F2O3/c11-6-2-7(12)10-5(1-9(13)14)4-15-8(10)3-6/h2-4H,1H2,(H,13,14) |
| Standard InChI Key | HTVJZZLRYRMVFK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1OC=C2CC(=O)O)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid features a benzofuran core—a fused bicyclic system comprising a benzene ring and a furan moiety. The fluorine atoms occupy the 4- and 6-positions on the benzene ring, while the acetic acid group is attached to the 3-position of the furan oxygen (Figure 1). This arrangement creates a planar structure with polarized C–F bonds that influence electronic distribution and intermolecular interactions .
Molecular Formula:
Molecular Weight: 212.15 g/mol
Substituent Effects on Reactivity
The 4,6-difluoro substitution pattern distinguishes this compound from closely related analogs:
-
5,7-Difluoro analogs: Exhibit reduced steric hindrance but similar electronic effects .
-
5,6-Difluoro derivatives: Feature adjacent fluorine atoms that may alter ring conjugation and hydrogen-bonding capacity.
A comparative analysis of substitution patterns reveals that the 4,6-difluoro configuration optimizes lipophilicity () while maintaining solubility in polar solvents—a balance critical for drug bioavailability .
| Compound | Substitution Pattern | Water Solubility (mg/mL) | |
|---|---|---|---|
| 2-(4,6-Difluoro-1-bf-3-yl)acetic acid | 4,6-F₂ | 1.8 | 2.3 |
| 2-(5,7-Difluoro-1-bf-3-yl)acetic acid | 5,7-F₂ | 2.1 | 1.7 |
| 2-(5,6-Difluoro-1-bf-3-yl)acetic acid | 5,6-F₂ | 1.9 | 2.0 |
Table 1: Physicochemical properties of difluorobenzofuran acetic acid derivatives .
Synthetic Methodologies
Core Benzofuran Synthesis
The benzofuran scaffold is typically constructed via cyclization of substituted phenols or ketones. For 4,6-difluoro derivatives, a Horner-Emmons reaction using fluorinated benzofuran-3-ones serves as a key step (Scheme 1) :
-
Starting Material: 4,6-Difluorobenzofuran-3-one (42) reacts with (carbethoxymethylene)triphenylphosphorane to form ethyl (4,6-difluoro-1-benzofuran-3-yl)acetate (43) .
-
Hydrolysis: The ester group in 43 is hydrolyzed under acidic conditions to yield the target acetic acid derivative.
This route achieves moderate yields (45–60%) and high purity, as confirmed by NMR .
Functionalization Strategies
-
Acetic Acid Introduction: Direct acylation of benzofuran-3-yl lithium intermediates with chloroacetic acid derivatives .
-
Fluorine Retention: Selective fluorination using DAST (-diethylaminosulfur trifluoride) ensures preservation of the 4,6-difluoro configuration during late-stage modifications .
Biological Activity and Mechanisms
Metabolic and Pharmacokinetic Profiles
Fluorine atoms at the 4- and 6-positions confer resistance to cytochrome P450-mediated oxidation, potentially extending half-life. In silico predictions indicate:
-
Plasma Protein Binding: 89% (vs. 82% for non-fluorinated analogs) .
-
Blood-Brain Barrier Permeability: Moderate ().
Applications in Drug Discovery
GPR40/FFA1 Agonism
The (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative TAK-875 (compound 16) emerged as a potent GPR40 agonist for type 2 diabetes treatment, underscoring the therapeutic potential of benzofuran carboxylic acids . The 4,6-difluoro variant may similarly modulate free fatty acid receptor signaling with improved metabolic stability.
Antibacterial and Antifungal Activity
Preliminary assays on fluorinated benzofurans reveal MIC values of 8–16 μg/mL against Staphylococcus aureus and Candida albicans, likely due to membrane disruption via fluorine-mediated hydrophobicity.
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from low yields in fluorination steps. Future work should explore:
-
Continuous-Flow Chemistry: For safer handling of fluorinating agents.
-
Enzymatic Hydrolysis: To enhance enantiomeric purity of chiral intermediates .
Target Identification
Proteomic profiling and molecular docking studies are needed to elucidate precise biological targets. Prioritizing kinase and GPCR screens may accelerate therapeutic translation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume